
N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C10H15NO3S2 and its molecular weight is 261.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Sulfonamide Derivatives
Sulfonamide derivatives, including compounds similar to N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide, have been synthesized and characterized through a combination of experimental and computational methods. A study by Mahmood et al. (2016) detailed the synthesis of two sulfonamide derivatives, followed by their characterization using various spectroscopic techniques. The molecular and electronic structures were investigated using density functional theory, providing insights into the compounds' structural and spectroscopic properties. This research highlighted the potential of sulfonamide derivatives in various scientific applications, emphasizing their structural stability and electronic characteristics (Mahmood, Akram, & Lima, 2016).
Potential Therapeutic Applications
Sulfonamide derivatives have been explored for their therapeutic potential in various medical conditions. A notable study by Farag et al. (2012) synthesized a range of heterocyclic compounds containing a sulfonamide thiazole moiety, evaluating their anticonvulsant activity. Among the synthesized compounds, certain derivatives exhibited significant anticonvulsive effects, highlighting the potential of sulfonamide derivatives in developing novel therapeutic agents for treating convulsions (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Inhibition of Carbonic Anhydrase
Sulfonamide derivatives have also been investigated for their ability to inhibit carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. Graham et al. (1989) prepared derivatives of benzo[b]thiophene-2-sulfonamide to explore their utility as topically active inhibitors of ocular carbonic anhydrase, potentially useful in glaucoma treatment. This research underscores the versatility of sulfonamide derivatives in addressing specific medical conditions through targeted enzyme inhibition (Graham, Shepard, Anderson, Baldwin, Best, Christy, Freedman, Gautheron, Habecker, Hoffman, 1989).
Anticancer and Antimicrobial Potential
Further studies have explored the anticancer and antimicrobial properties of sulfonamide derivatives. Ghorab, Bashandy, and Alsaid (2014) synthesized a series of thiophene derivatives with sulfonamide moieties, evaluating their in vitro anticancer activity against human breast cancer cell lines. The research identified compounds with higher cytotoxic activities than doxorubicin, a commonly used chemotherapeutic agent, suggesting the potential of sulfonamide derivatives in cancer therapy (Ghorab, Bashandy, & Alsaid, 2014).
Wirkmechanismus
Target of Action
The primary targets of N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide are currently unknown. Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Given the broad range of effects observed with thiophene derivatives, it is likely that multiple pathways are involved .
Result of Action
Thiophene derivatives have been associated with a variety of biological effects, suggesting that this compound may have similar properties .
Zukünftige Richtungen
Thiophene-based analogs, including N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide, are a growing area of interest for scientists due to their potential as biologically active compounds . Future research may focus on improving the synthesis methods, exploring more biological applications, and studying the detailed mechanism of action .
Eigenschaften
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S2/c12-10(5-1-2-6-10)8-11-16(13,14)9-4-3-7-15-9/h3-4,7,11-12H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGYRMUDSRPJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
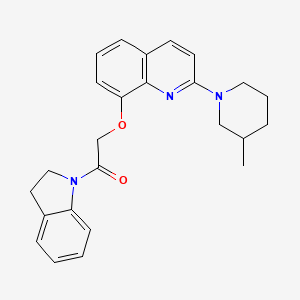
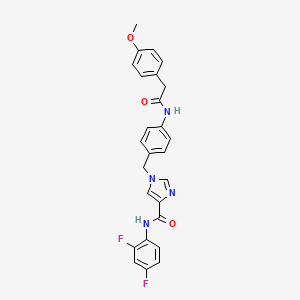
![N-(4-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2483414.png)
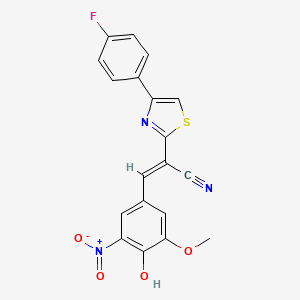
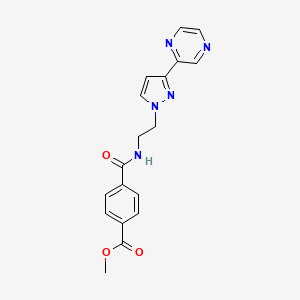
![2-(4-bromophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2483422.png)
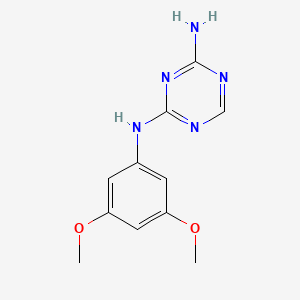
![9H-Fluoren-9-ylmethyl N-[2-(3-aminocyclobutyl)ethyl]carbamate;hydrochloride](/img/structure/B2483424.png)

![N-(2,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483426.png)
![4-{[4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]methyl}-N-(cyclohexylmethyl)benzamide](/img/structure/B2483428.png)



